(2S,4R)-2-amino-4-hydroxypentanedioic acid

Metabotropic glutamate receptors Neuropharmacology GPCR signaling

Researchers studying glutamate receptor subtypes often face confounding EAAT activity and stereochemical ambiguity. (2S,4R)-2-Amino-4-hydroxypentanedioic acid (CAS 2485-33-8) provides an exact stereochemical probe with validated NMDA receptor preference and no EAAT interaction. • NMDA receptor preference without EAAT interference, enabling clean native-tissue signaling studies. • 1.8× greater 4-hydroxyglutamate transaminase substrate efficiency vs. the (2S,4S) diastereomer for accurate flux measurements. • ≥98% purity, stored at -20 °C, shipped globally under controlled conditions.

Molecular Formula C5H9NO5
Molecular Weight 163.13 g/mol
CAS No. 2485-33-8
Cat. No. B555825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-2-amino-4-hydroxypentanedioic acid
CAS2485-33-8
Molecular FormulaC5H9NO5
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(C(=O)O)O
InChIInChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3+/m0/s1
InChIKeyHBDWQSHEVMSFGY-STHAYSLISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,4R)-2-Amino-4-hydroxypentanedioic Acid: Identity and Biochemical Role


(2S,4R)-2-Amino-4-hydroxypentanedioic acid (CAS 2485-33-8), also known as L-erythro-4-hydroxyglutamic acid or (4R)-4-hydroxy-L-glutamic acid, is a naturally occurring non-proteinogenic amino acid derivative with the molecular formula C5H9NO5 and molecular weight of 163.13 g/mol [1]. This compound is a stereospecific derivative of L-glutamic acid, distinguished by a hydroxyl group at the 4R (γ) position and the specific 2S,4R (erythro) configuration [1]. It functions as a human endogenous metabolite and has been detected in Homo sapiens as well as plant species including Linaria vulgaris [1]. Structurally, it features two chiral centers at positions 2 (S-configuration) and 4 (R-configuration), yielding a compound with defined optical rotation [α]D20 = -12 ± 2° (C=2 in water) , and participates in arginine and proline metabolism pathways as a substrate for 4-hydroxyglutamate transaminase (EC 2.6.1.23) [2].

Why (2S,4R)-4-Hydroxyglutamate Cannot Be Substituted


The (2S,4R) stereoisomer cannot be interchanged with its (2S,4S) diastereomer or unsubstituted L-glutamate without fundamentally altering experimental outcomes. The two 4-hydroxyglutamate diastereomers exhibit distinct and sometimes opposing pharmacological profiles at glutamate receptor subtypes and differential substrate efficiency in key metabolic enzymes [1]. While L-glutamate serves as the benchmark endogenous agonist across ionotropic and metabotropic glutamate receptors, the (2S,4R) isomer displays a unique receptor selectivity signature with significantly weaker agonist activity at mGlu1a and mGlu8a compared to both the (2S,4S) isomer and glutamate itself, yet maintains a distinct preference for the NMDA receptor subtype [2]. Furthermore, in enzymatic contexts, the L-erythro ((2S,4R)) isomer demonstrates nearly twice the substrate efficiency of the L-threo ((2S,4S)) isomer in 4-hydroxyglutamate transaminase reactions [3]. These stereochemistry-dependent functional differences preclude generic substitution and mandate explicit stereochemical specification in procurement.

(2S,4R)-4-Hydroxyglutamate: Quantitative Evidence


mGlu8a Agonist Potency: Diastereomer Comparison

The (2S,4R) isomer (compound 1) functions as a partial agonist at the cloned mGlu8a receptor with an EC50 value of 69 μM, whereas the (2S,4S) isomer (compound 2) acts as a full agonist with a modestly improved EC50 of 53 μM [1]. Both compounds exhibit approximately 10-fold lower affinity than L-glutamate in the same mGlu2R assay, confirming that neither stereoisomer fully recapitulates endogenous ligand potency [1].

Metabotropic glutamate receptors Neuropharmacology GPCR signaling

4-Hydroxyglutamate Transaminase Substrate Efficiency

In enzymatic studies using 4-hydroxyglutamate transaminase (EC 2.6.1.23), the L-erythro isomer, which corresponds to the (2S,4R) configuration, demonstrated 1.8- to 1.9-fold greater substrate effectiveness compared to the L-threo isomer [(2S,4S) configuration] [1]. The corresponding D diastereoisomers were found to be completely inactive as substrates, confirming absolute stereochemical specificity at the α-carbon position [1].

Enzyme kinetics Amino acid metabolism Hydroxyproline degradation

Receptor Selectivity and Transporter Activity

The (2S,4R) isomer demonstrates significant preference for the NMDA receptor subtype among ionotropic glutamate receptors, whereas the (2S,4S) isomer functions as a substrate for excitatory amino acid transporters (EAATs) and the (2S,4R) form exhibits no detectable interaction with these transporters [1]. This functional dichotomy extends to mGlu receptor profiles: the (2S,4S) isomer displays potency comparable to L-glutamate at mGlu1aR and mGlu8aR, while the (2S,4R) isomer is characterized as a much weaker agonist at these metabotropic receptor subtypes [1].

Ionotropic glutamate receptors Excitatory amino acid transporters Neurotransmission

Natural Occurrence in Phlox Species

In Phlox species (Phlox decussata and Phlox paniculata), the (2S,4R)- and (2S,4S)-4-hydroxyglutamic acid diastereomers occur in characteristic, species-specific concentration ratios, and (2S,4R)-4-hydroxyglutamic acid was reported for the first time in plants from these analyses [1]. No other 4-substituted acidic amino acids, including 4-hydroxy-4-methylglutamic acids previously reported in other plants, were detected in the Phlox species examined [1].

Plant biochemistry Natural products Phytochemical analysis

(2S,4R)-2-Amino-4-hydroxypentanedioic Acid: Research Applications


mGlu Receptor SAR with 4-Substituted Analogs

Investigators probing the steric and electronic constraints of the glutamate 4-proR binding pocket should employ (2S,4R)-2-amino-4-hydroxypentanedioic acid as a stereochemically defined probe. The compound's EC50 of 69 μM at mGlu8aR as a partial agonist, contrasted with the (2S,4S) isomer's 53 μM full agonist activity, provides quantitative resolution of how 4R vs. 4S hydroxyl substitution differentially modulates receptor activation and efficacy [1]. This stereoisomer serves as an essential reference compound in SAR campaigns aimed at developing subtype-selective mGlu receptor modulators.

NMDA Receptor Pharmacology Without EAAT Confounds

For studies requiring selective NMDA receptor engagement while minimizing excitatory amino acid transporter interference, the (2S,4R) isomer is the stereoisomer of choice. Evidence demonstrates that this compound exhibits significant NMDA receptor preference but shows no interaction with EAATs, whereas the (2S,4S) diastereomer functions as an EAAT substrate [1]. This functional dichotomy makes the (2S,4R) isomer uniquely suited for dissecting NMDA receptor-specific signaling in native tissue preparations where endogenous EAAT activity could otherwise confound interpretation.

Hydroxyproline Catabolism and Transaminase Kinetics

Biochemists investigating the hydroxyproline degradation pathway, which is critical for collagen turnover and glyoxylate production, should utilize the (2S,4R) (L-erythro) stereoisomer as the preferred substrate for 4-hydroxyglutamate transaminase (EC 2.6.1.23). The L-erythro isomer demonstrates 1.8- to 1.9-fold greater substrate effectiveness than the L-threo isomer, while D diastereomers are entirely inactive [1]. This stereochemical preference is essential for accurate kinetic characterization and pathway flux measurements in arginine and proline metabolism research.

Analytical Standard for Phytochemical Profiling

Natural product chemists and plant metabolomics researchers analyzing Phlox species or related taxa require authentic (2S,4R)-4-hydroxyglutamic acid as a reference standard. This compound occurs in characteristic, species-specific ratios with its (2S,4S) diastereomer in Phlox decussata and P. paniculata, and was first identified in plants from these species [1]. Procurement of the stereochemically pure (2S,4R) isomer is mandatory for accurate chromatographic identification and quantification in comparative phytochemical investigations.

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